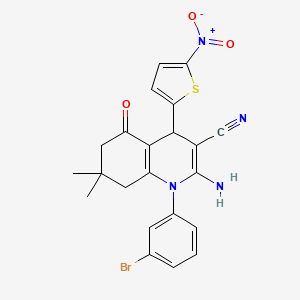![molecular formula C16H21N5O4S B4332385 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4332385.png)
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
説明
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine, also known as DMAT, is a chemical compound used in scientific research. DMAT is a tetrazole-based compound that has been synthesized and studied for its potential use in cancer treatment. In
作用機序
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine binds to the ATP-binding site of Hsp90 and inhibits its activity. This leads to the destabilization and degradation of oncogenic client proteins that are dependent on Hsp90 for their stability and function. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to induce apoptosis in cancer cells and has demonstrated efficacy in preclinical studies.
Biochemical and Physiological Effects
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a selective inhibitory effect on Hsp90 activity in cancer cells compared to normal cells. This selectivity is thought to be due to the higher expression of Hsp90 in cancer cells. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has also been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a useful tool for studying the role of Hsp90 in cancer and for identifying potential therapeutic targets. However, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limitations in terms of its specificity for Hsp90 and its potential off-target effects. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
For 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine research include the development of more specific Hsp90 inhibitors and the identification of biomarkers that can predict response to Hsp90 inhibition. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine may have potential applications in other diseases where Hsp90 plays a role, such as neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential of 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine and other Hsp90 inhibitors in these areas.
科学的研究の応用
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential use in cancer treatment. Specifically, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in cancer cells and is involved in the stabilization and activation of many oncogenic client proteins. Inhibition of Hsp90 activity by 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine leads to the degradation of these client proteins and ultimately results in cell death.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-8-20(9-12(2)25-11)15(22)10-21-18-16(17-19-21)13-4-6-14(7-5-13)26(3,23)24/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVVOPRQHBSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332311.png)
![2-amino-4-{4-[(2-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4332332.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4332337.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332345.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332349.png)
![4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4332353.png)

![dimethyl 5,5'-[2-(1,3-benzodioxol-5-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332372.png)
![dimethyl 5,5'-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332374.png)
![4-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4332388.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-(2-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4332395.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4332411.png)